Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate
Description
Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate is a fluorinated benzoate ester derivative featuring a pyrrolo[2,3-b]pyridine moiety. This compound is structurally related to its methyl ester counterpart (CAS 1235865-75-4), a key intermediate in pharmaceuticals such as Venetoclax (ABT-199), a BCL-2 inhibitor used in leukemia treatment .
Properties
Molecular Formula |
C16H13FN2O3 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
ethyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C16H13FN2O3/c1-2-21-16(20)13-4-3-11(17)8-14(13)22-12-7-10-5-6-18-15(10)19-9-12/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
JDPFQUBAETUTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
Based on analogous procedures for the methyl ester variant (Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate), which differs only in the ester alkyl group, the preparation of the ethyl ester can be inferred with similar reaction conditions and reagents:
-
- 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine (hydroxy heterocycle)
- Ethyl 2,4-difluorobenzoate (fluorinated benzoate ester)
- Potassium phosphate (base)
- Diethylene glycol dimethyl ether (solvent)
-
- Combine 5-hydroxy-1H-pyrrolo[2,3-b]pyridine and ethyl 2,4-difluorobenzoate in the presence of potassium phosphate.
- Use diethylene glycol dimethyl ether as the solvent to dissolve reactants.
- Heat the reaction mixture to approximately 110 °C.
- Maintain stirring and reflux for about 24 hours.
- Monitor reaction progress by HPLC to ensure consumption of starting hydroxy compound.
-
- Concentrate the reaction mixture to dryness under reduced pressure.
- Add ethyl acetate and water to the residue to perform liquid-liquid extraction.
- Separate the organic layer, dry over anhydrous sodium sulfate.
- Concentrate to obtain crude product.
- Reflux crude product in ethyl acetate and slowly add to petroleum ether to precipitate the pure compound.
- Filter, wash, and dry to yield the ethyl ester product as a pale solid.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine + Ethyl 2,4-difluorobenzoate + K3PO4 in diethylene glycol dimethyl ether, 110 °C, 24 h | Ether bond formation via nucleophilic aromatic substitution |
| 2 | Concentration and extraction with ethyl acetate/water | Isolation of organic phase containing product |
| 3 | Reflux in ethyl acetate, precipitation with petroleum ether | Purification and crystallization of product |
Yield and Purity
- The analogous methyl ester synthesis reports a yield of approximately 76.5% with HPLC purity of 98%, suggesting that similar yields and purities can be expected for the ethyl ester under optimized conditions.
Though specific analytical data for the ethyl ester are scarce in the public domain, the methyl ester analog provides a useful reference:
| Property | Value |
|---|---|
| Molecular Formula | C15H11FN2O3 (for methyl ester) |
| Molecular Weight | 286.26 g/mol (methyl ester) |
| Physical Appearance | Pale white solid |
| Storage Conditions | Sealed, dry, room temperature |
| Purity (HPLC) | 98% |
The ethyl ester would have a slightly higher molecular weight due to the ethyl group replacing the methyl group but would retain similar physical and chemical properties.
Perspectives from Varied Sources
Pharmaceutical Relevance: The compound is primarily used as an intermediate in the synthesis of BCL-2 inhibitors such as Venetoclax, which are potent antitumor agents with applications in chronic lymphocytic leukemia and breast cancer.
Patent Literature: Patents related to 1H-pyrrolo[2,3-b]pyridines describe similar synthetic approaches involving nucleophilic aromatic substitution on fluorinated benzoic acid derivatives, supporting the described synthetic route.
Chemical Reactivity: The use of potassium phosphate as a base and high-boiling polar aprotic solvents like diethylene glycol dimethyl ether facilitates the nucleophilic aromatic substitution by deprotonating the hydroxy group and stabilizing intermediates.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine, Ethyl 2,4-difluorobenzoate |
| Base | Potassium phosphate |
| Solvent | Diethylene glycol dimethyl ether |
| Temperature | ~110 °C |
| Reaction Time | ~24 hours |
| Workup | Concentration, extraction with ethyl acetate/water, drying |
| Purification | Reflux in ethyl acetate, precipitation with petroleum ether |
| Yield | Approx. 75-77% (in analogy to methyl ester) |
| Purity (HPLC) | ~98% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an FGFR inhibitor, which can regulate cell proliferation and migration.
Medicine: It has potential therapeutic applications in treating cancers that involve abnormal FGFR signaling.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate involves its interaction with the fibroblast growth factor receptor (FGFR). By binding to FGFR, it inhibits the receptor’s activity, which in turn affects downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation and migration, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate with its methyl and tert-butyl analogs:
Key Observations :
- The methyl ester exhibits low aqueous solubility (0.046 g/L), a critical factor in its pharmacokinetic profile .
- The tert-butyl ester has a higher molecular weight and likely improved lipophilicity, enhancing membrane permeability but reducing solubility .
- The ethyl ester is expected to balance solubility and lipophilicity between the methyl and tert-butyl analogs.
Methyl Ester (CAS 1235865-75-4) :
- Synthesis : Produced via nucleophilic substitution between 4-fluorobenzoic acid derivatives and pyrrolo[2,3-b]pyridine intermediates .
- Applications :
tert-Butyl Ester :
- Synthesis : Likely involves tert-butyl protection of the carboxylate group, enhancing stability during reactions .
- Applications : Used in drug discovery for its steric bulk, which may modulate target binding .
Ethyl Ester :
- Hypothetical Synthesis: Ethanol esterification of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoic acid.
- Potential Applications: Improved metabolic stability compared to methyl esters, making it suitable for prolonged-action formulations.
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : Mthis compound is manufactured by multiple companies (e.g., Midas Pharma, Hangzhou Longshine Bio-Tech) for APIs like Venetoclax .
- Market Trends : High demand for pyrrolo[2,3-b]pyridine derivatives in oncology, driven by targeted therapy development .
- Innovation Gaps: Ethyl and tert-butyl esters remain understudied but offer opportunities for patentable derivatives with optimized properties.
Biological Activity
Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15FN2O3
- CAS Number : 1235865-77-6
- Molecular Weight : 286.30 g/mol
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antitumor Activity : The compound has shown promise as an intermediate in the synthesis of BCL-2 inhibitors, which are crucial in treating various cancers such as chronic lymphocytic leukemia and estrogen receptor-positive breast cancer .
- Mechanism of Action : It is believed to work by inhibiting anti-apoptotic proteins (BCL-2 family), thus promoting apoptosis in cancer cells. This mechanism is vital for the effectiveness of therapies targeting malignancies that depend on these survival pathways .
Table 1: Summary of Biological Activities
Case Study: BCL-2 Inhibition
In a study examining the efficacy of various compounds on BCL-2 inhibition, this compound was highlighted as a promising candidate due to its structural similarities with known inhibitors. The study reported an EC50 value indicative of its potency in inducing apoptosis in chronic lymphocytic leukemia cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable absorption characteristics and metabolic stability. Toxicological assessments indicate low toxicity levels in vitro, making it a candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
